molecular formula C29H32N4O3 B14107274 2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[2-(4-phenylpiperazin-1-yl)ethoxy]phenol

2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[2-(4-phenylpiperazin-1-yl)ethoxy]phenol

Cat. No.: B14107274
M. Wt: 484.6 g/mol
InChI Key: JOFJLOZPEYGSDT-UHFFFAOYSA-N
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Description

2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[2-(4-phenylpiperazin-1-yl)ethoxy]phenol is a complex organic compound that features a pyrazole ring, a phenyl group, and a piperazine moiety

Preparation Methods

The synthesis of 2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[2-(4-phenylpiperazin-1-yl)ethoxy]phenol typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 2,4,6-trichlorophenyl hydrazine in ethanol containing concentrated hydrochloric acid as a catalyst under reflux conditions . The crude product is then purified by crystallization using dimethylformamide.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, often using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[2-(4-phenylpiperazin-1-yl)ethoxy]phenol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug discovery, particularly for its anti-inflammatory, analgesic, and anticancer properties.

    Biology: It is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, 2-[4-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]-5-[2-(4-phenylpiperazin-1-yl)ethoxy]phenol is unique due to its combination of a pyrazole ring and a piperazine moiety, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C29H32N4O3

Molecular Weight

484.6 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-5-[2-(4-phenylpiperazin-1-yl)ethoxy]phenol

InChI

InChI=1S/C29H32N4O3/c1-21-28(22-8-10-24(35-2)11-9-22)29(31-30-21)26-13-12-25(20-27(26)34)36-19-18-32-14-16-33(17-15-32)23-6-4-3-5-7-23/h3-13,20,34H,14-19H2,1-2H3,(H,30,31)

InChI Key

JOFJLOZPEYGSDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=C(C=C(C=C2)OCCN3CCN(CC3)C4=CC=CC=C4)O)C5=CC=C(C=C5)OC

Origin of Product

United States

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